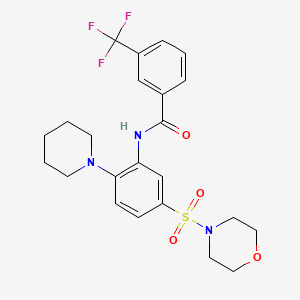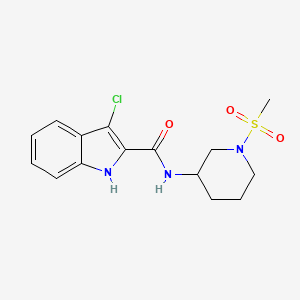
3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide, also known as JNJ-40411813, is a novel small molecule drug candidate that has shown promising results in preclinical studies. This compound belongs to the class of indole-based drugs and has been developed as a potential treatment for various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide exerts its pharmacological effects by targeting the enzyme tryptophan 2,3-dioxygenase (TDO). TDO is a key enzyme in the kynurenine pathway, which is involved in the metabolism of the essential amino acid tryptophan. By inhibiting TDO, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide increases the levels of tryptophan and reduces the production of neurotoxic kynurenine metabolites.
Biochemical and Physiological Effects:
3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to increase the levels of tryptophan and reduce the levels of kynurenine metabolites in vitro and in vivo. In addition, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Furthermore, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to have neuroprotective effects in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide is its potent pharmacological effects against cancer, inflammation, and neurological disorders. In addition, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has a well-defined mechanism of action and has been extensively studied in preclinical models.
One of the limitations of 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings. Furthermore, the pharmacokinetic and pharmacodynamic properties of 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide have not been fully characterized, which may limit its translation to clinical settings.
Zukünftige Richtungen
There are several future directions for the development of 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide. One potential direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety in clinical settings. Another potential direction is the evaluation of its effects in combination with other drugs or therapies to enhance its therapeutic potential. Finally, the development of 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide analogs with improved pharmacological properties may also be a promising direction for future research.
Synthesemethoden
The synthesis of 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide involves several steps, starting with the reaction between 3-chloro-1H-indole-2-carboxylic acid and methylsulfonylpiperidine. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with the amine to give the final product.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been extensively studied in preclinical models of cancer, inflammation, and neurological disorders. In cancer, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has shown potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to inhibit tumor growth in mouse xenograft models of breast and colon cancer.
In inflammation, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Furthermore, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to reduce inflammation in mouse models of rheumatoid arthritis and inflammatory bowel disease.
In neurological disorders, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to have neuroprotective effects in vitro and in vivo. In addition, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to improve cognitive function in mouse models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S/c1-23(21,22)19-8-4-5-10(9-19)17-15(20)14-13(16)11-6-2-3-7-12(11)18-14/h2-3,6-7,10,18H,4-5,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOKSUCJJDBSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC(=O)C2=C(C3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

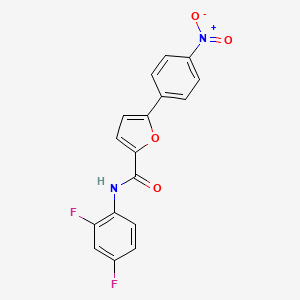
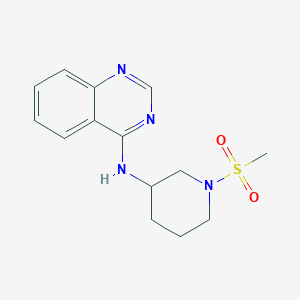
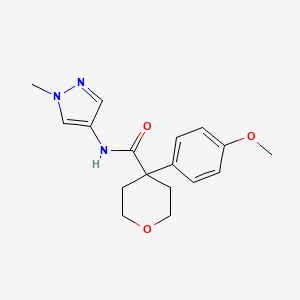

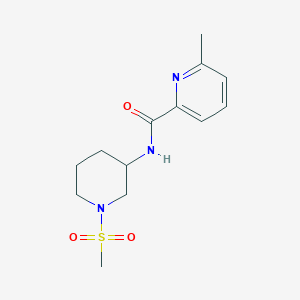
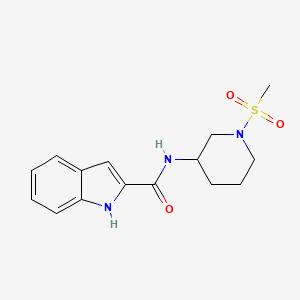
![4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7533160.png)
![2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide](/img/structure/B7533168.png)
![N-(1-methylsulfonylpiperidin-3-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7533171.png)

![N-[1-[(4-amino-4-oxobutyl)amino]-1-oxo-3-phenylpropan-2-yl]adamantane-1-carboxamide](/img/structure/B7533197.png)
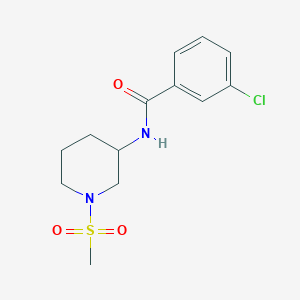
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7533224.png)
